molecular formula C11H12INO2 B318595 N-allyl-3-iodo-4-methoxybenzamide

N-allyl-3-iodo-4-methoxybenzamide

Cat. No.: B318595
M. Wt: 317.12 g/mol
InChI Key: YHORZHLFYHJXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-3-iodo-4-methoxybenzamide is a benzamide derivative characterized by a 3-iodo and 4-methoxy substitution on the aromatic ring and an allyl group attached to the amide nitrogen. The allyl substituent introduces steric and electronic effects that may influence binding affinity to biological targets, such as sigma receptors, which are overexpressed in certain cancers .

Properties

Molecular Formula

C11H12INO2

Molecular Weight

317.12 g/mol

IUPAC Name

3-iodo-4-methoxy-N-prop-2-enylbenzamide

InChI

InChI=1S/C11H12INO2/c1-3-6-13-11(14)8-4-5-10(15-2)9(12)7-8/h3-5,7H,1,6H2,2H3,(H,13,14)

InChI Key

YHORZHLFYHJXIJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC=C)I

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC=C)I

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • N-Substituent Diversity : The allyl group in the target compound contrasts with the piperidinyl ethyl group in P-(123)I-MBA. Allyl’s smaller size and lower basicity may reduce steric hindrance and alter receptor interaction compared to bulkier substituents.
  • Synthetic Routes : Nickel-catalyzed methods () are versatile for benzamide synthesis, but iodinated precursors require careful handling due to iodine’s reactivity.

Physicochemical and Spectral Properties

Table 2: Spectral and Physical Data
Compound Name IR Peaks (cm⁻¹) MS (m/z) Molecular Weight (g/mol) Reference
N-Allyl-3-iodo-4-methoxybenzamide ~347*
4h () 1670 (C=O), 1273 (C-O) 372 (M⁺) 372
P-(123)I-MBA ~398†
3j () ~195‡

*Calculated for C₁₁H₁₂INO₃. †Calculated for C₁₄H₁₉IN₂O₂. ‡Calculated for C₁₀H₁₃NO₃.

Key Observations :

  • IR Spectroscopy: highlights amide C=O (1670 cm⁻¹) and methoxy C-O (1273 cm⁻¹) stretches, which are consistent across methoxy-substituted benzamides.
  • Mass Spectrometry : The molecular ion peak of 4h (m/z 372) is lighter than the target compound’s estimated weight (~347 g/mol), reflecting differences in substituent mass (e.g., iodine vs. dioxoisoindolinyl) .

Key Observations :

  • However, the allyl group’s impact on binding kinetics remains unstudied .
  • Imaging Utility: Iodine’s radiolabeling capability (e.g., ¹²³I in P-(123)I-MBA) is critical for scintigraphy, a feature absent in non-iodinated analogs like 4h or 3j .

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